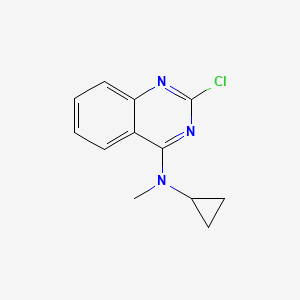

2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-16(8-6-7-8)11-9-4-2-3-5-10(9)14-12(13)15-11/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPWHMTYHXAPAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C2=NC(=NC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250594-42-3 | |

| Record name | 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to 4-Aminoquinazolines

The 4-aminoquinazoline framework is a significant structure in medicinal chemistry, leading to the development of numerous synthetic strategies. mdpi.comnih.govdoaj.org Key methods for their preparation include nucleophilic substitution reactions, metal-catalyzed cross-coupling reactions, and various cyclocondensation strategies. researchgate.net

Nucleophilic aromatic substitution (SNAr) is one of the most prevalent and well-documented methods for introducing an amino group at the C4 position of the quinazoline (B50416) ring. mdpi.comnih.govresearchgate.net This reaction typically involves the displacement of a leaving group, most commonly a halide, at the C4 position by an amine nucleophile. The synthesis of 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine would directly employ this strategy, using N-cyclopropylmethylamine as the nucleophile.

The success of the SNAr reaction hinges on carefully chosen conditions. The reaction between a 4-chloroquinazoline (B184009) derivative and an amine is often performed in a polar aprotic solvent, such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO). acs.orgacs.orgscispace.com A base, frequently a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA), is typically added to scavenge the HCl generated during the reaction. acs.org

For highly reactive nucleophiles, such as many primary and secondary aliphatic amines, these reactions can proceed efficiently at room temperature. acs.orgnih.gov However, for less reactive nucleophiles like electron-poor anilines, harsher conditions may be necessary to achieve good yields, including elevated temperatures or the use of microwave irradiation to accelerate the reaction. nih.gov Optimization studies focus on modifying the solvent, base, temperature, and reaction time to maximize yield and purity. researchgate.netderpharmachemica.com

| Precursor | Nucleophile | Solvent | Base | Temperature | Reference |

|---|---|---|---|---|---|

| 2,4-dichloroquinazoline (B46505) | Furfurylamine | Acetonitrile | DIPEA | 20 °C | acs.org |

| 7-fluoro-2,4-dichloroquinazoline | Diethylamine | Dichloromethane | Triethylamine | 0 °C to RT | scispace.com |

| 4-chloroquinazolines | Electron-poor anilines | Various | Various | Microwave Irradiation | nih.gov |

| ortho-Fluorobenzamides | Amides | DMSO | Cs₂CO₃ | 135 °C | acs.org |

When using precursors like 2,4-dichloroquinazoline, the SNAr reaction exhibits remarkable regioselectivity, with the incoming amine nucleophile preferentially attacking the C4 position over the C2 position. mdpi.comnih.govdoaj.org This selectivity is a fundamental aspect of quinazoline chemistry and is crucial for the synthesis of compounds like this compound.

Theoretical and experimental studies provide insight into this phenomenon:

Electronic Factors: Density Functional Theory (DFT) calculations have revealed that the carbon atom at the C4 position of 2,4-dichloroquinazoline is more electrophilic than the C2 carbon. mdpi.comdoaj.org This is attributed to the C4 position having a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. mdpi.comdoaj.org

Activation Energy: The calculated activation energy for the nucleophilic attack at C4 is lower than that for the attack at C2, further supporting the observed regioselectivity. mdpi.com

Experimental Verification: The resulting 4-amino-substituted structure can be unequivocally confirmed using 2D-NMR techniques, which verify the substitution pattern. mdpi.com

This inherent electronic preference allows for the selective synthesis of 2-chloro-4-aminoquinazolines, leaving the chlorine at the C2 position available for subsequent transformations if desired. acs.org

The use of 2,4-dichloroquinazoline as a starting material is a cornerstone of this synthetic approach. mdpi.comresearchgate.net This precursor is readily accessible, often prepared from 2,4-quinazolinedione (benzoyleneurea) via chlorination with agents like phosphorus oxychloride (POCl₃). scispace.comgoogle.comresearchgate.net

The differential reactivity of the two chlorine atoms is the key to its utility. The C4-chloro group is significantly more labile and susceptible to nucleophilic displacement under standard SNAr conditions. mdpi.comacs.org This allows for a stepwise functionalization strategy: a first nucleophile can be introduced selectively at C4, followed by a second, potentially different, nucleophile at C2, often under more forcing conditions (e.g., with acid catalysis). acs.org This stepwise approach provides a versatile entry into a wide array of diversely substituted quinazoline derivatives.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org It serves as a significant alternative to the classical SNAr reaction, particularly for less reactive aryl halides or amines where SNAr may fail or provide low yields. atlanchimpharma.com

This reaction involves the coupling of an aryl halide or triflate (such as a 4-chloroquinazoline) with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgbeilstein-journals.org

Key Components of Buchwald-Hartwig Amination:

| Component | Examples | Function |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst for the cross-coupling cycle. |

| Ligand | BINAP, X-Phos, other bulky phosphines | Stabilizes the palladium complex and facilitates oxidative addition and reductive elimination steps. |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Activates the amine and facilitates the catalytic cycle. |

| Substrates | Aryl Halides (e.g., 4-chloroquinazoline) and Amines | The coupling partners. |

The development of various generations of catalyst systems has expanded the scope of this reaction, allowing for the coupling of a wide variety of amines with aryl halides under increasingly mild conditions. wikipedia.org

An alternative strategy for constructing the 4-aminoquinazoline scaffold involves building the heterocyclic ring system through condensation or cyclization reactions. researchgate.net These methods start with substituted benzene (B151609) derivatives rather than a pre-formed quinazoline ring.

One common approach involves the reaction of 2-aminobenzonitriles with various reagents. For example, aza-Michael addition of 2-aminobenzonitriles to ynones followed by intramolecular annulation can produce polysubstituted 4-aminoquinolines. frontiersin.org Another pathway involves the tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization to yield N⁴-substituted 2,4-diaminoquinazolines. organic-chemistry.org Other methods utilize the reaction of 2-aminobenzylamines with aldehydes or other one-carbon sources, followed by an oxidative cyclization step to form the quinazoline ring. nih.govnih.gov These condensation strategies provide a high degree of flexibility in introducing substituents onto the benzene portion of the quinazoline core.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at Position 4

Synthesis of the this compound Core Structure

The assembly of the this compound core structure is a multi-step process that begins with a readily available precursor, 2,4-dichloroquinazoline. This precursor is a versatile starting material in the synthesis of a wide range of quinazoline derivatives. google.comchemicalbook.comresearchgate.net The synthesis of 2,4-dichloroquinazoline itself can be achieved by refluxing quinazoline-2,4-dione with phosphorus oxychloride. researchgate.net

The key transformations in the synthesis of the target compound involve the sequential introduction of the cyclopropylamine (B47189) and methyl groups onto the quinazoline ring. The regioselectivity of these additions is a crucial aspect of the synthetic strategy.

Introduction of Cyclopropyl (B3062369) Group

The initial step in the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The 4-position of the 2,4-dichloroquinazoline is more susceptible to nucleophilic attack than the 2-position. nih.gov This regioselectivity is attributed to the electronic properties of the quinazoline ring system. nih.gov

The reaction of 2,4-dichloroquinazoline with cyclopropylamine selectively yields 2-chloro-N-cyclopropylquinazolin-4-amine. This reaction is typically carried out in a suitable solvent, such as isopropanol (B130326) or dioxane, and may be facilitated by a base to neutralize the hydrogen chloride generated during the reaction. stackexchange.comderpharmachemica.com The choice of solvent and reaction conditions can influence the reaction rate and yield. stackexchange.com

N-Methylation Strategies

Following the successful introduction of the cyclopropyl group, the next step is the N-methylation of the secondary amine. Various methylation strategies can be employed to introduce the methyl group onto the nitrogen atom of the cyclopropylamino substituent.

Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is typically performed in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the amine and enhance its nucleophilicity. The choice of base and solvent is critical to ensure efficient methylation and to minimize potential side reactions.

Alternatively, reductive amination can be utilized. This involves reacting the 2-chloro-N-cyclopropylquinazolin-4-amine with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride. Catalytic hydrogenation using carbon dioxide and hydrogen gas over a suitable catalyst, such as Pd/CuZrOx, also presents a viable, though less common, method for N-methylation. rsc.org

Derivatization and Analog Preparation

The this compound core structure serves as a versatile platform for the synthesis of a wide range of analogs. Derivatization can be achieved by targeting various positions on the quinazoline core or by modifying the N-substituents. nih.gov

Substitution at Quinazoline Core (Positions 2, 4, 6, 7, 8)

The reactivity of the quinazoline core allows for substitutions at several positions, leading to a diverse library of compounds.

Position 2: The chlorine atom at the 2-position is susceptible to nucleophilic displacement. digitellinc.com This allows for the introduction of various functionalities by reacting this compound with a range of nucleophiles, such as amines, alcohols, and thiols. digitellinc.comrsc.orgrsc.org For instance, reaction with a secondary amine would yield a 2,4-diaminoquinazoline derivative. researchgate.net

Position 4: While the 4-position is already substituted, further modifications are possible. For example, displacement of the entire N-cyclopropyl-N-methylamino group can occur under forcing conditions with a strong nucleophile.

Positions 6, 7, and 8: Modifications at these positions on the benzene ring portion of the quinazoline core are typically introduced at an earlier stage of the synthesis, starting from a substituted anthranilic acid or a substituted 2-aminobenzonitrile. google.comderpharmachemica.comscispace.com This approach allows for the incorporation of a wide variety of substituents, such as methoxy (B1213986), fluoro, or chloro groups, which can significantly influence the biological activity of the final compounds. derpharmachemica.comscispace.com For example, 6,7-dimethoxy-2,4-dichloroquinazoline is a common intermediate for such derivatizations. derpharmachemica.com

The following table summarizes some examples of derivatization at the quinazoline core:

| Position(s) | Reagent/Starting Material | Resulting Moiety |

| 2 | Various primary or secondary amines | Substituted 2-amino group |

| 6, 7 | 6,7-dimethoxy quinazolin-2,4-dione | 6,7-dimethoxy substitution |

| 7 | 2-amino-4-fluoro benzoic acid | 7-fluoro substitution |

Modifications of N-substituents (e.g., cyclopropyl, methyl)

The N-substituents, namely the cyclopropyl and methyl groups, can also be modified to explore the structure-activity relationship of the resulting analogs.

Cyclopropyl Group: Analogs can be synthesized by replacing the cyclopropyl group with other cyclic or acyclic alkyl groups. This is achieved by using different primary amines in the initial SNAr reaction with 2,4-dichloroquinazoline. For example, reacting 2,4-dichloroquinazoline with methylamine (B109427) would lead to 2-chloro-N-methylquinazolin-4-amine. chemsrc.com

Methyl Group: The methyl group can be replaced with other alkyl or functionalized alkyl groups. This can be accomplished by using different alkylating agents during the N-alkylation step or by employing alternative synthetic routes.

The following table provides examples of modifications to the N-substituents:

| Original Substituent | Modified Substituent | Method |

| Cyclopropyl | Other alkyl or aryl groups | Use of different primary amines in the initial SNAr reaction |

| Methyl | Other alkyl groups | Use of different alkylating agents in the N-alkylation step |

Spectroscopic and Advanced Analytical Characterization Techniques for Quinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy reveals information about the number, type, and connectivity of hydrogen atoms in a molecule. For 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the quinazoline (B50416) ring system, the N-methyl group, and the N-cyclopropyl group.

The protons on the fused benzene (B151609) ring (positions 5, 6, 7, and 8) would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to spin-spin coupling, these signals would present as doublets, triplets, or multiplets, depending on their adjacent protons. The N-methyl group protons would yield a sharp singlet, expected in the δ 3.0-3.5 ppm range. The protons of the cyclopropyl (B3062369) group would produce more complex signals in the upfield region (typically δ 0.5-1.5 ppm), including a multiplet for the methine proton and separate multiplets for the non-equivalent methylene (B1212753) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic-H (Quinazoline Ring) | 7.0 - 8.5 | m | 4H |

| N-CH₃ (Methyl) | 3.0 - 3.5 | s | 3H |

| N-CH (Cyclopropyl Methine) | 2.5 - 3.0 | m | 1H |

| CH₂ (Cyclopropyl Methylene) | 0.5 - 1.5 | m | 4H |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. s = singlet, m = multiplet

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The spectrum would be characterized by signals for the quaternary carbons of the quinazoline ring, including those bonded to chlorine (C2) and nitrogen (C4, C8a, C4a), which would appear at various positions in the δ 140-165 ppm range. The aromatic CH carbons would resonate between δ 120-135 ppm. The N-methyl carbon is expected around δ 30-40 ppm, while the cyclopropyl methine and methylene carbons would appear in the upfield region, typically between δ 5-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Cl) | 155 - 165 |

| C4 (C-N) | 160 - 170 |

| C4a, C8a (Quaternary) | 145 - 155 |

| C5, C6, C7, C8 (Aromatic CH) | 120 - 135 |

| N-CH₃ (Methyl) | 30 - 40 |

| N-CH (Cyclopropyl Methine) | 25 - 35 |

| CH₂ (Cyclopropyl Methylene) | 5 - 15 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-dimensional NMR techniques are crucial for unambiguous assignment of ¹H and ¹³C signals and for confirming the regioselectivity of the molecular structure. A Heteronuclear Single Quantum Coherence (HSQC) experiment would be particularly valuable for this compound.

The HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the predicted aromatic proton signals to their corresponding aromatic carbon signals on the quinazoline ring. Likewise, it would confirm the assignments for the N-methyl group (correlating the ¹H singlet with the ¹³C signal) and the cyclopropyl group (correlating the methine and methylene ¹H multiplets with their respective ¹³C signals). This technique is essential for confirming the precise substitution pattern and regiochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and confirm the molecular weight of the target compound. For this compound, the compound would first be separated from any impurities on an LC column. The eluent would then be introduced into the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the molecule would typically be observed as a protonated molecular ion [M+H]⁺. Given the molecular formula C₁₂H₁₂ClN₃, the expected m/z value for the [M+H]⁺ ion would be approximately 234.08, corresponding to the addition of a proton to the molecular mass. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would also be expected for the molecular ion peak.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, often to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its elemental composition of C₁₂H₁₂ClN₃. The calculated exact mass of the protonated molecule [C₁₂H₁₃ClN₃]⁺ is 234.07926 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide definitive confirmation of the compound's chemical formula.

Table 3: Predicted HRMS Data for this compound Adducts

| Ion/Adduct Formula | Adduct Type | Calculated Exact Mass (m/z) |

| [C₁₂H₁₃³⁵ClN₃]⁺ | [M+H]⁺ | 234.07926 |

| [C₁₂H₁₃³⁷ClN₃]⁺ | [M+H]⁺ | 236.07631 |

| [C₁₂H₁₂³⁵ClN₃Na]⁺ | [M+Na]⁺ | 256.06120 |

| [C₁₂H₁₂³⁷ClN₃Na]⁺ | [M+Na]⁺ | 258.05825 |

Note: Data is based on calculated exact masses for the most abundant isotopes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. In the context of quinazoline derivatives, IR spectroscopy provides valuable information about the vibrations of specific bonds within the molecule, confirming the presence of key structural features.

Key expected vibrational frequencies for a compound like this compound would include:

C=N stretching: Typically observed in the region of 1600-1650 cm⁻¹, characteristic of the quinazoline ring system. semanticscholar.org

C=C aromatic stretching: Multiple bands are expected in the 1450-1600 cm⁻¹ range, corresponding to the vibrations of the benzene ring portion of the quinazoline structure. semanticscholar.org

C-Cl stretching: The carbon-chlorine bond vibration is anticipated to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

C-N stretching: Vibrations for the C-N bonds of the amine substituent would be found in the 1200-1350 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl and methyl groups would be observed in the 2850-3000 cm⁻¹ range. derpharmachemica.com

The following table presents typical IR absorption bands observed for related 2,4-disubstituted quinazoline derivatives, which can serve as a reference for the characterization of this compound. semanticscholar.orgderpharmachemica.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3259 - 3340 | semanticscholar.org |

| C-H (aromatic) | Stretching | 3070 - 3079 | derpharmachemica.com |

| C-H (aliphatic) | Stretching | 2870 - 2927 | derpharmachemica.com |

| C=O | Stretching | 1665 - 1709 | derpharmachemica.com |

| C=N | Stretching | 1483 - 1599 | semanticscholar.orgderpharmachemica.com |

| C=C (aromatic) | Stretching | 1644 | semanticscholar.org |

| S=O | Stretching | 1154 - 1230 | derpharmachemica.com |

| C-Br | Stretching | 570 - 588 | derpharmachemica.com |

X-ray Diffraction Analysis (for solid-state structure and conformers)

For quinazoline derivatives, single-crystal XRD is crucial for unambiguously confirming the substitution pattern and for understanding the spatial arrangement of the substituents. researchgate.net For instance, in the case of this compound, XRD would confirm the connectivity of the chloro, cyclopropyl, and methyl groups to the quinazoline core.

While a crystal structure for this compound is not available in the searched literature, studies on other substituted quinazolines demonstrate the utility of this technique. For example, the crystal structure of a novel 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline was determined to crystallize in the monoclinic space group C2/c. researchgate.net The analysis revealed the intricate network of intermolecular interactions, such as C–H⋯F, C–H⋯Cl, C–H⋯π, and π⋯π interactions, that stabilize the crystal packing. researchgate.net Similarly, the solid-state conformation of quinazolinone cholecystokinin/gastrin receptor ligands has been investigated using X-ray crystallography to understand the spatial relationship between different parts of the molecule, which is important for their biological activity. nih.gov

The table below summarizes crystallographic data for a representative substituted quinazoline, illustrating the type of information obtained from an X-ray diffraction study. researchgate.net

| Parameter | Value for 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 28.116(4) |

| b (Å) | 7.2267(9) |

| c (Å) | 20.975(3) |

| β (°) | 116.727(4) |

| Volume (ų) | 3806.6(8) |

| Z | 8 |

Chromatographic Purity Assessment (e.g., UHPLC)

Chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for assessing the purity of synthesized chemical compounds. These methods separate the components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For quinazoline derivatives, reversed-phase HPLC (a common mode of UHPLC) is frequently used to determine purity and to monitor the progress of chemical reactions. researchgate.net In a typical setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.nettandfonline.com The purity of the compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

The development of a UHPLC method for a new compound like this compound would involve optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength to achieve good separation and peak shape. Validation of the method would ensure its linearity, accuracy, and precision. researchgate.net Studies on other quinazoline derivatives have shown that such methods can be developed and validated for their quantification and stability assessment. researchgate.nettandfonline.com

The following table provides an example of HPLC conditions used for the analysis of quinazoline derivatives. researchgate.net

| Parameter | Condition |

| Stationary Phase | Reversed-phase C18 |

| Mobile Phase | Acetate buffer (pH 4.5) and acetonitrile (1:1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector (wavelength specific to the compound) |

| Linearity Range | 0.1 µg/mL - 0.1 mg/mL |

| Correlation Coefficient (r²) | ≥ 0.9995 |

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison is a crucial step in confirming the identity and purity of a newly synthesized compound.

For this compound, the molecular formula is C₁₂H₁₂ClN₃. The theoretical elemental composition can be calculated from the atomic masses of its constituent elements. An experimental analysis of a pure sample should yield results that are in close agreement (typically within ±0.4%) with these theoretical values.

In the synthesis of new quinazoline derivatives, elemental analysis is routinely reported as a key piece of characterization data. For example, in the synthesis of novel 3-substituted quinazoline-2,4(1H,3H)-dione derivatives, the calculated and found elemental percentages were presented to confirm the proposed structures. nih.gov

The theoretical elemental composition for this compound is presented in the table below, alongside an example of experimental data for a related compound.

| Compound | Element | Calculated (%) | Found (%) | Reference |

| This compound (C₁₂H₁₂ClN₃) | C | 61.68 | - | Theoretical |

| H | 5.18 | - | Theoretical | |

| Cl | 15.17 | - | Theoretical | |

| N | 17.98 | - | Theoretical | |

| 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenylacetamide (C₁₆H₁₃N₃O₃) | C | 65.08 | 65.16 | nih.gov |

| H | 4.44 | 4.62 | nih.gov | |

| N | 14.23 | 14.12 | nih.gov |

Diffuse Reflectance Spectroscopy

Diffuse Reflectance Spectroscopy (DRS), often performed in the UV-Vis range, is a technique used to study the electronic properties of solid materials, particularly powders. wikipedia.org It measures the light that is diffusely scattered from the surface of a sample. The resulting spectrum can be related to the absorption spectrum of the material and can provide information about its electronic transitions and band gap energy.

While less common than transmission UV-Vis spectroscopy for soluble compounds, DRS can be a valuable tool for characterizing the photophysical properties of quinazoline derivatives in their solid state. researchgate.net The electronic absorption properties of these compounds are influenced by the extent of π-conjugation within the quinazoline ring system and the nature of the substituents. nih.gov The absorption bands observed in the UV-Vis region correspond to π→π* and n→π* electronic transitions.

For a compound like this compound, DRS could provide insights into its solid-state electronic structure. The absorption maxima and the shape of the spectrum would be characteristic of the chromophore system. Studies on other polycarbo-substituted quinazolines have utilized UV-Vis spectroscopy to investigate their electronic absorption and emission properties, correlating the spectral data with the molecular structure and intramolecular charge transfer characteristics. nih.gov

The following table shows representative UV-Vis absorption data for substituted quinazolines, which gives an indication of the spectral regions where this compound might be expected to absorb.

| Compound Type | Absorption Maxima (λ_max) | Transition Type | Reference |

| 2,3-diaryl-6-(phenylethynyl)quinazolines | 283-300 nm | π→π* of the quinazoline ring | nih.gov |

| 305-330 nm | Intramolecular charge transfer | nih.gov |

Pharmacological Profile and Biological Activities of 2 Chloro N Cyclopropyl N Methylquinazolin 4 Amine and Its Analogues

Anticancer Activity

Quinazoline (B50416) derivatives represent a significant class of compounds with proven anticancer properties, primarily through the inhibition of various molecular targets crucial for cancer cell survival and proliferation. nih.govnih.gov An analogue of the subject compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a particularly potent agent in this regard. acs.orgnih.gov This compound emerged from high-throughput screening designed to find novel inducers of apoptosis. nih.govresearchgate.net The anticancer activity of these compounds is often linked to their ability to disrupt key cellular processes, leading to the death of malignant cells. nih.gov

A key mechanism behind the anticancer effects of 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine analogues is the induction of apoptosis, or programmed cell death. The analogue 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a highly active inducer of apoptosis, demonstrating a half-maximal effective concentration (EC50) for caspase activation of just 2 nM in T47D breast cancer cells. acs.orgnih.govresearchgate.net Structure-activity relationship studies have revealed that the methyl group on the nitrogen linker is a critical feature for this apoptosis-inducing activity. acs.orgnih.gov This contrasts with the requirements for other quinazoline derivatives that function as EGFR kinase inhibitors, highlighting a distinct mechanism of action. nih.gov

Consistent with its ability to induce apoptosis, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is also a potent inhibitor of cancer cell proliferation. acs.orgnih.gov It exhibits a GI50 (concentration for 50% of maximal inhibition of cell growth) of 2 nM in T47D cells. nih.govresearchgate.net Other novel series of 2-chloroquinazoline (B1345744) derivatives have also demonstrated significant anti-proliferation activities against various cancer cell lines. nih.gov For instance, certain quinazoline-chalcone hybrids have shown high antiproliferative activity, with GI50 values in the micromolar range against leukemia, colon cancer, melanoma, and breast cancer cell lines. rsc.org

The cellular cytoskeleton, particularly microtubules, is a validated target for anticancer drugs. mdpi.com The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has been shown to inhibit tubulin polymerization. acs.orgnih.govresearchgate.net This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis. By interfering with the assembly of tubulin into functional microtubules, these quinazoline derivatives prevent proper mitotic spindle formation, a critical step for cell division, which is a hallmark of cancer. mdpi.com

The in vitro potency of these compounds has been translated into in vivo efficacy in preclinical cancer models. The analogue 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was found to be efficacious in the MX-1 human breast cancer xenograft model and the PC-3 human prostate cancer mouse model. acs.orgnih.govresearchgate.net These findings in living organisms underscore the potential of this class of compounds as viable therapeutic agents for cancer treatment.

Analogues of this compound have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is notably potent against the T47D breast cancer cell line. acs.orgnih.gov Other derivatives have shown inhibitory effects against non-small cell lung cancer (A549), breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cell lines. nih.govrsc.orgnih.govnih.gov

| Compound/Analogue | Cell Line | Activity Type | Potency | Reference |

|---|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D | Caspase Activation | EC50 = 2 nM | acs.orgnih.gov |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D | Cell Proliferation | GI50 = 2 nM | acs.orgnih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | A549 | Anti-proliferation | IC50 = 3.68 µM | nih.gov |

| Quinazoline-chalcone hybrid (14g) | MCF7 | Anti-proliferation | GI50 = 0.622–1.81 µM | rsc.org |

| Quinazoline-chalcone hybrid (14g) | HCT-116 | Anti-proliferation | GI50 = 0.622–1.81 µM | rsc.org |

| N-arylquinazoline-4-amine analog (18b) | K562 | Anti-proliferation | IC50 = 0.05 µM | nih.gov |

| N-arylquinazoline-4-amine analog (18a) | K562 | Anti-proliferation | IC50 = 0.3 µM | nih.gov |

Neurodegenerative Disease Targets (e.g., Alzheimer's Disease)

Beyond oncology, the versatile quinazoline scaffold is being investigated for its potential in treating neurodegenerative conditions like Alzheimer's disease (AD). nih.gov AD is a complex neurodegenerative disorder characterized by the disruption of several neurotransmitter pathways. nih.gov Researchers have designed and synthesized novel N-methylpropargylamino-quinazoline derivatives as multi-target agents for AD. nih.gov The rationale for this approach is to simultaneously address the cholinergic, glutamatergic, and monoaminergic systems, which are all known to be dysregulated in advanced stages of the disease. nih.gov These quinazoline analogues have been evaluated for their ability to inhibit cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), enzymes that play a critical role in neurotransmitter metabolism and have been implicated in the pathology of AD. nih.gov

Antimicrobial Activities

Antifungal Activity (e.g., against Mucor mucedo)No information is available regarding the antifungal activity of this compound, specifically against Mucor mucedo or any other fungal species.

Due to the absence of specific research findings for this compound in the requested areas, it is not possible to generate the detailed article as per the provided outline and instructions. The requested data tables and detailed research findings could not be created as the primary research does not appear to be publicly available.

Table of Compounds Mentioned

Since no specific analogues or related compounds could be discussed in the context of this compound's biological activity, a table of compounds cannot be generated.

Antibacterial Activity

Quinazoline derivatives have demonstrated notable efficacy against a range of bacterial pathogens, including those resistant to conventional antibiotics. Their mechanism of action often involves the inhibition of essential bacterial processes.

Research into quinazolin-4(3H)-one derivatives has established their pharmacological effect against several bacteria, including Staphylococcus aureus. hakon-art.com The emergence of drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) has spurred the investigation of new antimicrobial agents. researchgate.netnih.gov Quinazolinone benzenesulfonamide (B165840) derivatives, for instance, have been screened against multidrug-resistant bacterial strains and have shown anti-MRSA activity. researchgate.net The antibacterial potential of quinazolines is often linked to the nature and position of substituents on the quinazoline nucleus. hakon-art.com For example, the introduction of fluoro, trifluoromethyl, hydroxy, and methoxy (B1213986) groups on a phenyl ring attached to a piperazine (B1678402) moiety in quinazoline derivatives has been shown to significantly enhance antibacterial activity. nih.gov

Furthermore, certain quinazoline derivatives exhibit activity against plant pathogenic bacteria. A study on 6-chloro-4-(4-substituted piperazinyl)quinazoline derivatives revealed good antibacterial activities toward Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. sbmu.ac.ir Compound 6b from this series demonstrated the best inhibitory activity against Xoo with a half-maximal effective concentration (EC50) of 8.46 µg/mL. sbmu.ac.ir

| Compound Class | Target Organism(s) | Key Findings |

| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus, MRSA | Exhibit significant antibacterial effects; activity is dependent on the nature of substituents. hakon-art.comresearchgate.net |

| Piperazine-fused quinazolines | Gram-positive bacteria, MRSA, quinolone-resistant S. aureus | Introduction of specific functional groups (fluoro, trifluoromethyl, etc.) enhances antibacterial potency. nih.gov |

| 6-chloro-4-(4-substituted piperazinyl)quinazolines | Xanthomonas oryzae pv. oryzae (Xoo) | Compound 6b showed potent inhibition with an EC50 of 8.46 µg/mL. sbmu.ac.ir |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, making the development of new anti-inflammatory agents a critical area of research. Quinazolinone analogues have emerged as a promising class of compounds with significant anti-inflammatory potential.

The anti-inflammatory properties of these compounds are often evaluated using models such as carrageenan-induced paw edema in rats. Studies have shown that the substitution pattern on the quinazolinone core is crucial for activity. For instance, compounds featuring a 4-chlorophenyl group on the quinazolinone moiety displayed better anti-inflammatory activity than those with an unsubstituted phenyl group. A series of novel 2-methyl-3-substituted quinazolin-4-(3H)-ones were synthesized and investigated for their anti-inflammatory and analgesic activities, with several compounds showing more potent anti-inflammatory effects than the standard drug, diclofenac (B195802) sodium.

In one study, 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one showed a 32.5% inhibition of edema in an animal model. Another investigation synthesized 7-chloro-2-methyl-4H-benzo[d] hakon-art.comresearchgate.net-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, both of which demonstrated high anti-inflammatory activity, greater than the standard drug indomethacin (B1671933) at the tested doses.

| Compound Series | Key Structural Features | Notable Anti-inflammatory Activity |

| Azetidinones and Thiazolidinones of Quinazolinone | 4-chlorophenyl group substitution | Thiazolidinone derivatives showed better activity than azetidinones, with one compound exhibiting 32.5% edema inhibition. |

| 2-methyl-3-substituted quinazolin-4-(3H)-ones | Varied substitutions at the 3-position | Compounds VA3 and VA4 were found to be more potent than diclofenac sodium. |

| 7-chloro-quinazolinone derivatives | 7-chloro substitution | Demonstrated higher anti-inflammatory activity than indomethacin at 10mg/kg and 20mg/kg doses. |

Antidiabetic Activity (e.g., α-Glucosidase Inhibition)

The management of type 2 diabetes often involves controlling postprandial hyperglycemia, and one therapeutic strategy is the inhibition of α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose. Quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of this enzyme.

A series of quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide moieties were designed and synthesized as α-glucosidase inhibitors. Among these, compound 7b , N-(2-fluorophenyl)-2-(2-methoxy-4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)acetamide, was the most potent, with a half-maximal inhibitory concentration (IC50) of 14.4 µM, making it approximately 53 times more effective than the standard drug, acarbose. Kinetic studies revealed that this compound acts as a competitive inhibitor of α-glucosidase.

Similarly, a study on 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde and anilines showed potent α-glucosidase inhibitory activity. Compounds 4h and 4i from this series demonstrated stronger enzyme inhibitory potential than acarbose. These findings suggest that the quinazoline scaffold is a promising template for developing novel agents for the management of diabetes.

| Compound Series | Most Potent Compound | IC50 Value (α-Glucosidase) | Comparison to Standard |

| Quinazolin-4(3H)-one bearing phenoxy-acetamide | 7b | 14.4 µM | ~53 times stronger than acarbose. |

| 2,3-dihydroquinazolin-4(1H)-ones | 4h and 4i | More potent than acarbose | Stronger inhibitory potential than the standard drug. |

Antiviral Activity (e.g., against HIV-1, HIV-2)

The quinazoline framework has also been explored for its potential against viral pathogens, including the Human Immunodeficiency Virus (HIV). While this area is less explored compared to other biological activities, several studies have reported on the anti-HIV properties of quinazoline derivatives. nih.gov

Some quinazolinones have been found to act as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle, with reported half-maximal effective concentration (EC50) values ranging from 5 to 37 μM. A review by Alagarsamy et al. highlighted data on quinazoline derivatives active against both HIV-1 and HIV-2. nih.gov In one study, a series of novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and screened for anti-HIV activity. The compound 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one was found to inhibit the replication of HIV-1 in acutely infected MT-4 cells, although the maximum protection was modest at 15%. hakon-art.com Another research effort focused on designing and synthesizing new quinazolinone derivatives, with antiviral assays confirming that some of the analogues could inhibit HIV replication in cell cultures.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their abnormal activity is linked to diseases like cancer. Consequently, kinase inhibitors are a major focus of drug development. The quinazoline scaffold is a well-established core structure for many kinase inhibitors, targeting enzymes such as EGFR and VEGFR.

The discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine highlighted a series of 4-anilinoquinazolines as potent inducers of apoptosis. Interestingly, for this apoptosis-inducing activity, a methyl group on the nitrogen linker was found to be essential, a structural requirement that differs from the structure-activity relationship (SAR) of 4-anilinoquinazolines as EGFR kinase inhibitors.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a significant role in cell growth and proliferation. Its overactivity is a hallmark of many cancers, making it a prime therapeutic target. A majority of EGFR tyrosine kinase inhibitors (EGFR-TKIs) possess a quinazoline moiety as their core structure.

First-generation inhibitors like gefitinib (B1684475) and erlotinib, which are based on the 4-anilinoquinazoline (B1210976) scaffold, are effective in non-small-cell lung cancer (NSCLC) patients with specific EGFR mutations. However, resistance often develops, leading to the creation of subsequent generations of inhibitors. Research has focused on synthesizing novel quinazolinone derivatives to act as EGFR-TKIs. In one such study, a series of compounds were designed, and most showed reasonable inhibitory activity against EGFR-TK. Compound 8b , 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, was particularly potent with an IC50 value of 1.37 nM.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, are key mediators of this process. Inhibiting VEGFR is therefore an effective anti-cancer strategy.

The 4-anilinoquinazoline structure is also a key pharmacophore for VEGFR-2 inhibitors. Modifications to this scaffold have led to the development of potent dual inhibitors targeting both EGFR and VEGFR-2, which can produce a synergistic anti-tumor effect. Research into 4-oxyquinoline derivatives identified compounds that inhibit VEGFR2 by blocking angiokinase signals. A structure-activity relationship study found that a cyclopropane (B1198618) amine substitution at a specific position resulted in the best inhibition of VEGFR2, with an IC50 of 9.4 nmol/L. Another study on 2-thioxobenzo[g]quinazoline derivatives identified compounds that were potent inhibitors of the VEGFR-2 enzyme.

| Kinase Target | Compound Series / Type | Key Findings |

| EGFR | 4-anilinoquinazolines | Foundational scaffold for first-generation inhibitors like gefitinib and erlotinib. |

| EGFR | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b ) | Exhibited high potency with an IC50 value of 1.37 nM. |

| VEGFR2 | 4-oxyquinoline derivatives | Cyclopropane amine-substituted analogue showed the best VEGFR2 inhibition (IC50 = 9.4 nmol/L). |

| VEGFR2 | 2-thioxobenzo[g]quinazolines | Identified as potent inhibitors of the VEGFR-2 enzyme. |

Cyclin Dependent Kinase (CDK) Inhibition

The quinazoline scaffold is a key structural feature in the development of various kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs). CDKs are crucial enzymes that regulate the progression of the cell cycle, and their dysregulation is a common characteristic of cancer. google.com Consequently, the inhibition of CDKs, particularly CDK2, CDK4, and CDK6, has become a significant strategy in cancer therapy. google.comnih.gov Analogues of this compound, specifically those with a 2-aminoquinazoline (B112073) core, have been investigated for their potential as selective CDK inhibitors. nih.gov

Research into 2-aminoquinazoline derivatives has shown that appropriate substitutions can lead to high selectivity for CDK4 over other related kinases. nih.gov This selectivity is important for minimizing off-target effects. The development of these compounds is aimed at inducing cell cycle arrest, thereby restoring a checkpoint that is often absent in tumor cells. nih.gov

Further studies have explored more complex quinazoline derivatives. For instance, a series of novel quinazoline compounds led to the identification of a potent inhibitor of CDKs 1, 2, 4, 8, and 9. nih.gov The most active compound from this series, N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine, demonstrated the ability to induce apoptosis and arrest the cell cycle in biological studies. nih.gov Similarly, the development of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which can be considered bioisosteres of some quinazoline-based inhibitors, has yielded compounds with potent and selective CDK2 inhibition. nih.gov One such compound showed significant antiproliferative activity against a panel of cancer cell lines, reduced the phosphorylation of the retinoblastoma protein (a downstream target of CDK2), and induced cell cycle arrest and apoptosis in ovarian cancer cells. nih.gov

The inhibitory potential of these quinazoline analogues against various CDK isoforms is a key area of research. The table below summarizes the activity of selected quinazoline and related heterocyclic analogues.

| Compound | Target CDK | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (Compound 15) | CDK2/CycE1 | IC50 = 0.019 μM | nih.gov |

| N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (Compound 37d) | CDK2 | IC50 = 0.003 μM | nih.gov |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine analogues | CDK2 | Low nanomolar Ki values | researchgate.net |

| N-(pyridin-3-yl)pyrimidin-4-amine analogue (Compound 11f) | CDK2 | IC50 = 0.09 μM | researchgate.net |

Phosphodiesterase 4 (PDE-4) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). encyclopedia.pub Specifically, Phosphodiesterase 4 (PDE4) is responsible for the degradation of cAMP. encyclopedia.pub The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular functions, including the suppression of inflammatory responses. frontiersin.orgnih.gov This makes PDE4 a valuable target for treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. frontiersin.orgnih.gov

The quinazoline and quinazolinone scaffolds have been extensively used to develop PDE4 inhibitors. research-nexus.netresearchgate.net Research has shown that derivatives of 2-substituted-3-phenyl-quinazolin-4(3H)-one can act as potent PDE inhibitors. research-nexus.net In one study, a series of these derivatives were synthesized and screened for their inhibitory activity, with several compounds demonstrating significant effects. Molecular docking studies confirmed the selective interaction of these compounds with the active site of PDE4. research-nexus.net

Another study focused on synthesizing novel quinazolinone derivatives analogous to nitraquazone, a known selective PDE4 inhibitor. researchgate.netresearchgate.net The inhibitory activity of these new compounds against PDE4B was evaluated, revealing that some derivatives exhibited promising activity comparable to the well-known PDE4 inhibitor, Rolipram. researchgate.netresearchgate.net The development of thioxoquinazoline derivatives has also yielded potent inhibitors against PDE7, with some compounds also showing dual inhibitory action against PDE4. nih.gov This dual inhibition could be beneficial for treating certain T-cell related disorders. nih.gov

The table below presents the inhibitory activities of various quinazoline and quinazolinone analogues against PDE4.

| Compound Class | Specific Analogue | Target PDE | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| 2-substituted-3-phenyl-quinazolin-4(3H)-one | Compound 10d | PDE4 | 1.15 μM | research-nexus.net |

| Quinazolinone derivative | Compound 6d | PDE4B | Comparable to Rolipram | researchgate.netresearchgate.net |

| Thioxoquinazoline derivative | Compound 15 | PDE4D2 | Micromolar range | nih.gov |

| Thioxoquinazoline derivative | Compound 25 | PDE4D2 | Micromolar range | nih.gov |

Histone Deacetylase (HDAC) and Enhancer of Zeste Homolog 2 (EZH2) Protein Targeting

Epigenetic modifications play a critical role in gene regulation, and their aberration is a hallmark of many cancers. nih.gov Histone deacetylases (HDACs) and Enhancer of Zeste Homolog 2 (EZH2) are two key epigenetic modulators that have emerged as important targets for cancer therapy. nih.govnih.gov EZH2 is the catalytic component of the Polycomb repressive complex 2 (PRC2) and is responsible for methylating histone H3 on lysine (B10760008) 27 (H3K27), leading to gene repression. biorxiv.org HDACs remove acetyl groups from histones, also resulting in a more compact chromatin structure and transcriptional repression. nih.gov

The quinazoline scaffold has been identified as a privileged structure for developing inhibitors that target these epigenetic enzymes. nih.gov A number of quinazoline-based compounds have been investigated as HDAC inhibitors. nih.govmdpi.com For instance, a series of novel quinazoline-4-(3H)-one derivatives were designed to act as selective HDAC6 inhibitors, with some compounds showing potent anti-proliferative activity in several tumor cell lines. mdpi.com

Furthermore, the dual inhibition of both HDAC and EZH2 has been explored as a synergistic therapeutic strategy, particularly for hematological malignancies. nih.govnih.gov Studies have shown that combining an EZH2 inhibitor (like GSK126) with an HDAC inhibitor (like romidepsin) can lead to potent synergistic effects in lymphoma cell lines. nih.govresearchgate.net This combination therapy can disrupt the PRC2 complex, leading to changes in histone methylation and acetylation. nih.govresearchgate.net More recent research has focused on developing single molecules that can dually target both EZH2 and HDACs, which may offer advantages over combination therapies. nih.govbiorxiv.org One such dual inhibitor, based on the synergistic effect of SAHA and GSK126, exhibited excellent inhibitory activity against both HDAC1 and EZH2 and showed potent antiproliferation activity against leukemia cells. nih.gov

The table below summarizes the inhibitory activities of quinazoline analogues and related compounds against HDAC and EZH2.

| Compound | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Phthalazino[1,2-b]-quinazolinone derivative (Compound 8h) | HDAC subtypes | Nano-molar IC50 values | nih.gov |

| Quinazoline-4-(3H)-one analogue (Compound 5b) | HDAC6 | 150 nM | mdpi.com |

| HDAC/EZH2 dual inhibitor (Compound 20) | HDAC1 | 0.12 μM | nih.gov |

| HDAC/EZH2 dual inhibitor (Compound 20) | EZH2 | 0.059 μM | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitution at Position 2 of the Quinazoline (B50416) Ring

The 2-position of the quinazoline ring is a critical site for influencing biological activity. In the synthesis of 4-aminoquinazoline derivatives, 2,4-dichloroquinazoline (B46505) is a common precursor, with the chlorine atom at the 4-position being more susceptible to nucleophilic substitution. nih.gov This leaves the 2-chloro substituent available for further modification, which can significantly modulate the compound's properties.

Impact of Substitution at Position 4 (N-cyclopropyl-N-methylamino moiety)

The substituent at the 4-position of the quinazoline ring plays a pivotal role in the interaction of these compounds with their biological targets. The N-cyclopropyl-N-methylamino group in the title compound is a key feature influencing its pharmacological profile.

The N-methyl group within the N-cyclopropyl-N-methylamino moiety has been shown to be crucial for specific biological activities. In a closely related series of 4-anilinoquinazolines, the presence of a methyl group on the nitrogen linker was found to be essential for their apoptosis-inducing activity. This stands in contrast to the SAR of 4-anilinoquinazolines as EGFR kinase inhibitors, where this methyl group is often absent. This highlights that even a small alkyl group at this position can dramatically switch the biological activity of the quinazoline scaffold.

The cyclopropyl (B3062369) group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability and conformational rigidity. While the specific contribution of the cyclopropyl group to the activity of 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine has not been extensively detailed, studies on other quinazoline derivatives offer some clues. In one study on 2-substituted quinazolin-4(3H)-ones, a dimethylamino substitution at a side chain showed enhanced antiproliferative activity compared to a cyclopropylamino substitution, suggesting that the bulk and electronics of the substituent at this position are important factors. mdpi.com The cyclopropyl moiety, with its unique electronic and conformational properties, can influence the binding affinity of the molecule to its target protein.

While there is no specific data on the cholinesterase activity of this compound, studies on other 2,4-disubstituted quinazolines have demonstrated their potential as cholinesterase inhibitors. nih.gov A library of these derivatives showed varying degrees of inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with the nature of the substituents at both the C2 and C4 positions influencing their potency and selectivity. nih.gov For instance, some C2 alkylamino derivatives were found to be dual inhibitors of both enzymes. nih.gov This suggests that the N-cyclopropyl-N-methylamino moiety could potentially contribute to cholinesterase inhibition, although further studies are needed to confirm this.

Relationship between Structural Features and Specific Biological Activities

The specific arrangement of substituents on the quinazoline scaffold of this compound and its analogs gives rise to distinct biological activities.

Apoptosis Induction and Enzyme Inhibition: A notable example is the induction of apoptosis by 4-anilinoquinazolines. The presence of the 2-chloro group and the N-methyl group at the 4-position are key structural features for this activity. The mechanism of action for some of these compounds has been linked to the inhibition of tubulin polymerization. mdpi.com

Antimicrobial Efficacy: The quinazoline scaffold is a versatile platform for the development of antimicrobial agents. nih.gov Derivatives of quinazolin-4(3H)-one have shown activity against various bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The antimicrobial profile is often modulated by the substituents at positions 2 and 3. While specific data for this compound is scarce, related 2-substituted quinazolines have demonstrated broad-spectrum antibacterial activity, with their mechanism of action suggested to be the inhibition of bacterial RNA transcription/translation. nih.gov Furthermore, quinoline (B57606) derivatives, which share a structural resemblance to quinazolines, are known to inhibit bacterial DNA gyrase and topoisomerase IV. eco-vector.com

The following table summarizes the general structure-activity relationships for quinazoline derivatives based on available literature, which may provide insights into the biological potential of this compound.

| Position of Substitution | Substituent Type | Potential Impact on Biological Activity |

| Position 2 | Chloro | Common precursor for further modification. nih.gov |

| Aryl/Heterocyclyl | Can enhance antiproliferative or antibacterial activity. nih.govnih.gov | |

| Position 4 | N-methyl | Essential for apoptosis-inducing activity in some analogs. |

| N-cyclopropyl | May enhance metabolic stability; can be compared to other small alkyl groups for activity. mdpi.com | |

| Positions 6 & 7 | Various substituents | Can decrease apoptosis-inducing potency in some analogs. |

| Benzene (B151609) Ring (General) | Electron-donating/withdrawing groups | Highly context-dependent, can either increase or decrease activity based on the target. acs.org |

Mechanistic Insights into Biological Action at the Molecular Level

Identification and Characterization of Molecular Targets

There is no available information identifying the specific molecular targets of 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine.

Pathways of Action (e.g., caspase activation, tubulin polymerization, neurotransmitter metabolism)

The specific signaling pathways modulated by this compound have not been reported.

Enzyme Inhibition Kinetics and Binding Modes (e.g., mixed-mode inhibition of MAOs)

There are no studies available that describe the enzyme inhibition kinetics or binding modes of this compound.

Conformational Changes in Target Proteins

Information regarding any conformational changes induced in target proteins by this compound is not available.

Computational Chemistry and Rational Drug Design

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinazoline (B50416) derivatives, molecular docking studies are frequently employed to understand their interactions with various biological targets, such as protein kinases. For instance, many 4-anilinoquinazoline (B1210976) derivatives are known to target the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Docking studies of quinazoline analogues into the EGFR active site have revealed key interactions, such as hydrogen bonding between the quinazoline nitrogen atoms and amino acid residues like methionine, as well as hydrophobic interactions within the binding pocket. nih.govnih.gov

While specific docking studies for 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine are not extensively documented in publicly available literature, it is plausible that this compound would be investigated against similar kinase targets. The N-cyclopropyl and N-methyl groups would influence the compound's conformation and steric profile within a binding site, while the chloro-group at the 2-position could be involved in halogen bonding or other specific interactions. The binding energy of such interactions can be calculated to estimate the binding affinity of the ligand for the target protein. nih.govekb.eg

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For quinazoline derivatives, 2D and 3D-QSAR models have been developed to predict their activity as anticancer, anticonvulsant, or antimicrobial agents. frontiersin.orgrsc.orgresearchgate.net

These models use various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov For example, a QSAR study on quinazolinone derivatives as anticonvulsants identified descriptors like the Broto-Moreau autocorrelation and radial distribution function as being important for activity. researchgate.net

In 3D-QSAR studies, the three-dimensional arrangement of atoms is considered. CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are common 3D-QSAR methods that generate contour maps highlighting regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for biological activity. frontiersin.orgfrontiersin.org While a specific QSAR model for this compound is not available, the general findings from studies on related quinazolines can inform the rational design of new analogues.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. semanticscholar.orgmui.ac.ir DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of compounds like this compound. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G*. semanticscholar.orgmui.ac.ir

The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is not occupied by an electron. In a chemical reaction with a nucleophile, the LUMO is the orbital that will accept the electrons from the nucleophile. Therefore, the distribution of the LUMO and the magnitude of its coefficients on different atoms can predict the most likely site for nucleophilic attack. nih.gov

For 2,4-dichloroquinazoline (B46505), DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient than the carbon at the 2-position. nih.govresearchgate.net This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack, explaining the observed regioselectivity in many substitution reactions. nih.gov A similar analysis for this compound would be crucial in predicting its reactivity in further chemical modifications. The analysis of LUMO and LUMO+1 orbitals can be particularly important when the energy gap between them is small. wuxiapptec.comwuxibiology.com

DFT calculations can also be used to model reaction pathways and calculate the activation energies for different steps. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of a proposed synthetic route. For instance, the activation energy for the nucleophilic attack of an amine on the C4 position of 2,4-dichloroquinazoline has been calculated to be lower than the attack on the C2 position, further supporting the observed regioselectivity. nih.govresearchgate.net Such calculations for this compound could provide insights into its synthetic accessibility and potential side reactions.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule based on the distribution of electrons in the calculated molecular orbitals. niscpr.res.inlibretexts.org This analysis can reveal the electronic landscape of a molecule, highlighting electron-rich and electron-deficient regions. In quinazoline derivatives, the nitrogen atoms are generally found to have negative Mulliken charges, indicating their electron-withdrawing nature, while the carbon atoms of the heterocyclic ring exhibit varying charges depending on their position and substituents. niscpr.res.in The charge distribution in this compound would be influenced by the electronegative chlorine atom and the electron-donating nature of the amino group, which in turn affects its reactivity and intermolecular interactions.

In Silico Physicochemical Properties Prediction

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net These properties can be predicted in silico using various computational models, providing an early assessment of a compound's drug-likeness. arabjchem.orgnih.gov For this compound, several key physicochemical properties have been predicted and are presented in the table below.

| Property | Predicted Value |

|---|---|

| Molecular Weight | 233.7 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 3.5 |

| Topological Polar Surface Area (TPSA) | 28.1 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

The predicted LogP value suggests that the compound is moderately lipophilic, which can influence its ability to cross cell membranes. The low topological polar surface area (TPSA) is also indicative of good membrane permeability. The absence of hydrogen bond donors and the presence of three acceptors will govern its interactions with biological targets and its solubility. These predicted properties provide a valuable starting point for assessing the pharmacokinetic potential of this compound.

Structure-Guided Drug Design Approaches

Structure-guided drug design (SBDD) is a powerful methodology that leverages the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to design molecules that can bind to it with high affinity and selectivity. This approach is particularly valuable in optimizing lead compounds based on the quinazoline framework.

Molecular docking simulations are a important computational tool in SBDD. These simulations can predict the preferred orientation and binding affinity of a ligand to its target protein. For a molecule like this compound, docking studies could elucidate the role of its specific substituents. The N-cyclopropyl-N-methyl group at the 4-position, for instance, can be hypothesized to occupy a specific hydrophobic pocket within a target's active site. The chlorine atom at the 2-position can also play a crucial role, potentially forming halogen bonds or other specific interactions with the protein.

The general structure-activity relationship (SAR) for 4-aminoquinazoline derivatives often highlights the importance of the substitution pattern for target affinity and selectivity. nih.gov Molecular modeling studies on this class of compounds have clarified the structural factors that contribute to their high affinity and selectivity for various targets, such as the opioid receptor like-1 (ORL1). nih.gov These studies underscore how modifications to the quinazoline scaffold can significantly impact biological activity.

Table 1: Key Moieties of this compound and Their Potential Roles in Structure-Guided Design

| Moiety | Potential Role in Target Binding |

| Quinazoline Core | Acts as a rigid scaffold, presenting substituents in a defined orientation for optimal interaction with the target. The nitrogen atoms can act as hydrogen bond acceptors. |

| 4-Amino Linker | The amino group can serve as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the active site of the target protein. |

| N-Cyclopropyl Group | This lipophilic group can fit into hydrophobic pockets within the target's binding site, contributing to binding affinity through van der Waals interactions. |

| N-Methyl Group | The methyl group can also contribute to hydrophobic interactions and may influence the conformation of the N-cyclopropyl group. |

| 2-Chloro Group | The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction, with electron-donating atoms in the protein. It can also influence the electronic properties of the quinazoline ring system. |

Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (the part of a molecule responsible for its biological activity) into a single hybrid molecule. mdpi.com This approach aims to create new chemical entities with improved affinity, selectivity, and efficacy, or to develop dual-action drugs that can modulate multiple targets simultaneously. The quinazolinone and quinazoline scaffolds are frequently employed in molecular hybridization due to their versatile biological activities. nih.gov

The this compound core can serve as an excellent anchor for molecular hybridization. By linking this quinazoline moiety to other pharmacophores, it is possible to design novel hybrid molecules with unique pharmacological profiles. For example, the 4-aminoquinazoline scaffold has been successfully hybridized with other biologically active motifs to create potent inhibitors of various enzymes and receptors. rsc.orgnih.gov

One notable example is the hybridization of a 4-aminoquinazoline with a hydroxamic acid moiety to create dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylase (HDAC). rsc.org In another study, benzofuran (B130515) moieties were appended to a 4-aminoquinazoline core to develop epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors. nih.gov These examples demonstrate the versatility of the 4-aminoquinazoline scaffold in molecular hybridization.

Table 2: Examples of Molecular Hybridization Strategies Involving the 4-Aminoquinazoline Scaffold

| Hybrid Molecule Type | Target(s) | Rationale |

| Quinazoline-Hydroxamic Acid Hybrids | VEGFR-2 and HDAC | Combining the kinase inhibitory properties of the 4-aminoquinazoline with the HDAC inhibitory activity of the hydroxamic acid to create a dual-action anticancer agent. rsc.org |

| Quinazoline-Benzofuran Hybrids | EGFR-TK | Fusing the quinazoline scaffold, a known EGFR-TK inhibitor pharmacophore, with a benzofuran moiety to enhance potency and explore new interactions within the ATP-binding site. nih.gov |

| Quinazoline-Triazole Hybrids | Acetylcholinesterase | Linking a quinazoline derivative to a triazole moiety to develop agents for the treatment of Alzheimer's disease. arabjchem.org |

| Quinazolinone-Pyrazole Carboxamide Hybrids | Fungal Enzymes | Combining the antifungal properties of quinazolinone and pyrazole (B372694) carboxamide to create novel antifungal agents. nih.gov |

In the context of this compound, the chlorine atom at the 2-position provides a convenient synthetic handle for linking to other molecular fragments, further enhancing its utility in molecular hybridization strategies.

Future Research Directions and Translational Perspectives Pre Clinical

Development of Novel Analogs with Enhanced Potency and Selectivity

The generation of novel analogs is a cornerstone of medicinal chemistry, seeking to optimize the pharmacological profile of a lead compound. For 2-chloro-N-cyclopropyl-N-methylquinazolin-4-amine, future efforts will likely concentrate on systematic modifications of its core structure to enhance biological activity and target selectivity.

Structure-Activity Relationship (SAR) studies are crucial in this endeavor. For instance, research on analogous 4-anilinoquinazolines has shown that the N-methyl group on the linker is essential for apoptosis-inducing activity, while substitutions at the 6- and 7-positions of the quinazoline (B50416) core can decrease potency. nih.gov This suggests that these positions are sensitive to modification and should be approached with caution. Conversely, the regioselective substitution at the 4-position of the quinazoline ring is a well-established and effective strategy for synthesizing diverse 2-chloro-4-aminoquinazoline derivatives. mdpi.com

Future analog design could explore:

Modification of the N-cyclopropyl group: Investigating the impact of replacing the cyclopropyl (B3062369) ring with other small cycloalkanes or heterocyclic moieties to probe the binding pocket for improved interactions.

Substitution on the quinazoline core: While positions 6 and 7 may be sensitive, exploring substitutions at other positions, such as position 5 or 8, with various functional groups (e.g., halogens, alkyls, alkoxys) could modulate potency and pharmacokinetic properties.

Replacement of the 2-chloro group: Although the chlorine at position 2 is a key synthetic handle, its replacement with other groups could fine-tune electronic properties and target engagement.

The goal of these synthetic efforts is to identify derivatives with superior potency (i.e., effective at lower concentrations) and selectivity (i.e., minimal off-target effects), which are critical attributes for a successful pre-clinical candidate.

| Modification Strategy | Rationale | Potential Outcome |

| Varying N-cycloalkyl substituent | Probe steric and electronic requirements of the target's binding site. | Enhanced binding affinity and potency. |

| Substitution at positions 5 or 8 | Modulate physicochemical properties like solubility and cell permeability. | Improved pharmacokinetic profile. |

| Altering the substituent at C2 | Fine-tune the electronic nature of the quinazoline ring. | Increased target selectivity and reduced off-target activity. |

Exploration of Multi-Target Directed Ligands for Complex Diseases